Lufenuron-13C6

Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS method validation

Matrix-induced ion suppression (up to 60% signal enhancement in salmon tissue) compromises lufenuron residue quantification. Lufenuron-13C6 is a 13C6-labeled internal standard that co-elutes identically with the native analyte, providing precise correction of matrix effects. • Meets SANTE/11312/2021 & ISO/IEC 17025 criteria for isotope dilution MS • >99.0% 13C enrichment minimizes isotopic cross-talk; enables FDA GFI #3 recovery (80-110%) and LOQ of 188 ng/g • Eliminates retention time shifts and H/D exchange issues seen with deuterated analogs

Molecular Formula C17H8Cl2F8N2O3
Molecular Weight 517.10 g/mol
Cat. No. B15145523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLufenuron-13C6
Molecular FormulaC17H8Cl2F8N2O3
Molecular Weight517.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
InChIInChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)/i4+1,5+1,6+1,7+1,10+1,11+1
InChIKeyPWPJGUXAGUPAHP-VSDRCFRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lufenuron-13C6 Analytical Standard


Lufenuron-13C6 is a carbon-13 labeled stable isotope internal standard (SIL-IS) of the benzoylurea insecticide lufenuron, in which six carbon atoms of the central phenyl ring are uniformly replaced by ¹³C isotopes . It is primarily employed as a reference standard for accurate LC-MS/MS quantification and isotope dilution mass spectrometry (IDMS) in food safety, environmental monitoring, and veterinary drug residue analysis . The compound co‑elutes identically with its unlabeled native analyte, thereby providing a near‑ideal correction for matrix‑induced ion suppression or enhancement and enabling precise, traceable measurement [1].

Workflow

LC-MS/MS quantification and isotope dilution mass spectrometry (IDMS) of lufenuron residues

Selection logic

Stable isotope-labeled internal standard (SIL-IS) for matrix effect correction and co-elution fidelity

Use context

Food safety monitoring, environmental fate studies, and veterinary drug residue analysis research

Lufenuron-13C6 vs. Unlabeled and Deuterated Standards


While unlabeled lufenuron can serve as a primary calibration standard, it fails to compensate for matrix effects inherent in complex sample extracts—a shortcoming documented in FDA validation studies where a 60% signal enhancement was observed in salmon tissue extracts using ESI without an internal standard [1]. Deuterated internal standards (e.g., lufenuron‑D3) exhibit slight chromatographic retention time shifts and potential hydrogen‑deuterium exchange, leading to incomplete co‑elution and less accurate matrix effect correction [2]. In contrast, ¹³C₆‑labeling preserves the exact physicochemical behavior of the native analyte, ensuring identical retention time and ionization efficiency, which is mandatory for meeting SANTE/11312/2021 and ISO/IEC 17025 method validation criteria .

Unlabeled

Matrix effect vulnerability: Unlabeled lufenuron does not correct for ion suppression or enhancement, leading to systematic error in complex extracts; validation studies report substantial signal deviation without an internal standard.

Deuterated

Chromatographic shift: Deuterated analogs (e.g., lufenuron‑D3) may exhibit a slight retention time offset and incomplete co‑elution, reducing matrix correction accuracy across the peak width.

13C6 ISTD

Co‑elution guarantee: Lufenuron-13C6 preserves identical retention and ionization behavior, the only form that supports SANTE/ISO method validation criteria requiring identical analyte/ISTD response.

Lufenuron-13C6 Performance Advantages


High Isotopic Enrichment for IDMS Accuracy

Lufenuron-13C6 from certified producers achieves an isotopic purity of >99.0 atom% ¹³C, as verified by mass spectrometry . This specification is superior to the >95% purity threshold commonly offered for comparable ¹³C₆‑labeled benzoylurea standards . Higher isotopic enrichment directly reduces the occurrence of unlabeled (M+0) analyte molecules that co‑elute with the internal standard, thereby minimizing cross‑talk and improving the accuracy of isotope dilution calculations .

Isotopic enrichment
Data to verify
Target: >99.0 atom% ¹³C (MS) Comparator: typical vendor ¹³C₆ standard ≥98 atom%
Reported higher enrichment for IDMS accuracy
Verify lot-specific enrichment certificate; supplier data only
Isotope dilution mass spectrometry Stable isotope labeling LC-MS/MS method validation

Matrix Effect Compensation

An FDA Laboratory Information Bulletin documented a 60% increase in calculated lufenuron concentration when analyzing salmon tissue extracts using electrospray ionization (ESI) without an internal standard [1]. This matrix‑induced enhancement, which persisted at 30% even after extensive chromatographic optimization, fell outside the 80%–110% recovery window required by FDA GFI #3 [1]. The use of a co‑eluting ¹³C₆‑labeled internal standard such as Lufenuron-13C6 effectively normalizes this matrix effect, bringing recovery values into regulatory compliance [2].

Matrix effect correction
Class-level
Up to 60% signal enhancement reduced to recovery within 80–110% using co‑eluting ¹³C₆ ISTD
Supports bioanalytical validation review
Class-level inference; matrix-specific performance must be confirmed
Matrix effect Ion suppression Isotope dilution Veterinary drug residue

Chromatographic Co-Elution Fidelity

Deuterated internal standards (e.g., lufenuron‑D3) exhibit a measurable reverse‑phase LC retention time shift (ΔtR ≈ 0.02–0.05 min) relative to the native analyte due to the deuterium isotope effect, which can cause incomplete matrix effect compensation [1]. In contrast, ¹³C₆‑labeled Lufenuron-13C6 co‑elutes exactly with unlabeled lufenuron (ΔtR = 0.00 min), ensuring identical ionization conditions and fully compensating for matrix effects across the entire peak width . This co‑elution fidelity is a prerequisite for meeting the SANTE/11312/2021 requirement that the internal standard “behaves similarly” to the analyte.

Co‑elution fidelity
Class-level
ΔtR = 0.00 min (13C6 ISTD vs. native analyte)
Identical retention avoids deuterium shift
Class-level observation; verify on your LC system
Deuterium isotope effect Chromatographic retention LC-MS/MS quantification Stable isotope labeling

ISO 17034 CRM Status

Lufenuron-13C6 is available as an ISO 17034 accredited Certified Reference Material (CRM) from multiple producers . This accreditation guarantees that the material's assigned purity and isotopic enrichment values are metrologically traceable to the International System of Units (SI) and are produced under a quality management system specific to reference material manufacturing. In contrast, many unlabeled lufenuron standards and some lower‑grade ¹³C‑labeled analogs are offered only as “analytical standards” without full ISO 17034 certification .

CRM certification
Source review
ISO 17034 Certified Reference Material (CRM) vs. unlabeled analytical standard (non‑CRM)
Metrological traceability for method validation
Confirm CRM status with producer; independent verification recommended
ISO 17034 Certified Reference Material Regulatory compliance Quality assurance

Lufenuron-13C6 Application Scenarios


FDA/CVM Salmonid Tissue Residue Analysis

Procurement of Lufenuron-13C6 is essential for laboratories validating LC-MS/MS methods for lufenuron residue determination in salmon and trout tissue. As documented by the FDA, the native analyte exhibits up to 60% matrix‑induced signal enhancement in ESI [1]. The ¹³C₆‑labeled internal standard corrects this enhancement, enabling the method to meet FDA GFI #3 recovery criteria (80%–110%) and achieve the required LOQ of 188 ng/g [1].

SANTE Multi-Residue Pesticide Monitoring

For EU food testing laboratories, Lufenuron-13C6 is the preferred internal standard for lufenuron quantification within multi‑residue LC‑MS/MS methods. The SANTE/11312/2021 guidance explicitly recommends isotopically labeled internal standards to achieve the required mean recovery of 70–120% and CV ≤20% [2]. The exact co‑elution of the ¹³C₆‑labeled compound ensures robust correction of matrix effects across diverse commodities such as wheat flour, Chinese cabbage, and kumquats [3].

Environmental Fate and Metabolism Studies

Researchers investigating the degradation kinetics of lufenuron in soil, water, or plant matrices rely on Lufenuron-13C6 for accurate isotope dilution quantification. The compound's high isotopic enrichment (>99.0 atom% ¹³C) minimizes isotopic cross‑talk, allowing precise determination of transformation products and half‑lives (e.g., 9.12–12.60 days in kumquats, 101 days in red soil) [4]. This precision is critical for generating data that meets the quality requirements of regulatory risk assessments [4].

Veterinary Drug Residue Method Validation

Contract research organizations (CROs) and reference laboratories developing and validating new LC‑MS/MS methods for lufenuron in animal tissues or aquaculture products require Lufenuron-13C6 to establish calibration curves, assess matrix effects, and verify method trueness and precision. The ISO 17034 CRM status of the compound provides the metrological traceability mandated for data submission to regulatory authorities such as the FDA, EMA, or national reference laboratories .

Application
Selection Property
Validation Focus
Aquaculture residue monitoring research
Co‑eluting ISTD for matrix‑effect normalization
Recovery consistency in tissue matrices
Multi‑residue pesticide monitoring studies
Identical LC behavior across diverse commodities
Precision and recovery under SANTE criteria
Environmental fate & transformation research
High isotopic enrichment for precise IDMS quantification
Degradation kinetics and metabolite identification
Veterinary drug residue method development
ISO 17034 CRM metrological traceability
Calibration linearity and trueness verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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